2-Methylbutanal oxime

Vue d'ensemble

Description

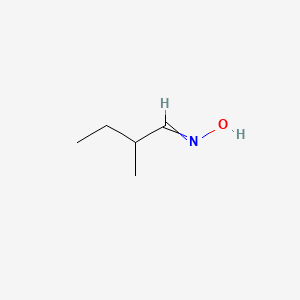

2-Methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It is a small organic compound with the molecular formula C5H11NO. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group with the general structure R1R2C=NOH. The oxime group is known for its ability to form stable complexes with various metal ions and its utility in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylbutanal oxime can be synthesized through the reaction of 2-methylbutanal with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions. The general reaction is as follows:

2-Methylbutanal+Hydroxylamine→2-Methylbutanal oxime+Water

The reaction is usually carried out in an aqueous or alcoholic medium, and the product can be isolated by simple extraction and purification techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems for monitoring and control .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylbutanal oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild acidic or basic conditions

Major Products Formed

Oxidation: Nitrile oxides

Reduction: Amines

Substitution: Various substituted oximes and related compounds

Applications De Recherche Scientifique

Medicinal Applications

2-Methylbutanal oxime has potential therapeutic applications due to its bioactive properties. It is involved in the biosynthesis of cyanogenic glucosides, which are known for their defensive roles in plants against herbivores. The conversion of this compound to cyanohydrins is catalyzed by specific cytochrome P450 enzymes, which highlights its importance in plant defense mechanisms .

Case Study: Hepatoprotective Effects

Research has indicated that derivatives of this compound exhibit hepatoprotective effects. In a study involving various compounds isolated from Arctium lappa (burdock), several oxime derivatives demonstrated significant protective activity against cytotoxicity induced by D-galactosamine in hepatic cells . This suggests that this compound and its derivatives could be explored further for liver protection therapies.

Agricultural Applications

In agriculture, this compound plays a role in plant defense against pests. The compound is released as a volatile signal when plants are attacked by herbivores, acting as an attractant for natural predators of these pests . This ecological role underscores its potential use in developing biopesticides.

Case Study: Pest Resistance

A study highlighted the release of volatile compounds, including this compound, from bean plants in response to agromyzid fly attacks. These volatiles were shown to elicit responses from beneficial insects, thereby enhancing pest control naturally . This application could lead to sustainable agricultural practices that reduce reliance on chemical pesticides.

Chemical Synthesis and Industrial Applications

The versatility of this compound extends to its use in organic synthesis. It serves as an intermediate in producing various chemical compounds, including pharmaceuticals and agrochemicals. The ability to convert this oxime into other functionalized molecules through oxidation or coupling reactions makes it valuable in synthetic organic chemistry.

Despite the promising applications of this compound, further research is needed to fully elucidate its mechanisms of action and potential uses. Areas for future investigation include:

- Enhanced Medicinal Properties : Exploring the pharmacological effects of this compound derivatives.

- Biopesticide Development : Investigating the ecological impacts and efficacy of using this compound as a natural pesticide.

- Synthetic Chemistry : Developing novel synthetic pathways that utilize this compound as a key intermediate.

Mécanisme D'action

The mechanism of action of 2-methylbutanal oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring normal enzyme function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbutanal: The parent aldehyde from which 2-methylbutanal oxime is derived.

Other Aldoximes: Compounds such as acetaldoxime and benzaldoxime share similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Activité Biologique

2-Methylbutanal oxime, a derivative of 2-methylbutanal, has garnered attention in the field of biochemical research due to its potential biological activities. This compound is primarily studied for its antimicrobial , anticancer , and enzyme reactivation properties, making it a subject of interest in both medicinal and agricultural sciences.

This compound (CAS Number: 53061-04-4) possesses a functional oxime group, which is known for its reactivity and ability to form stable complexes with metal ions. This characteristic allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The following table summarizes the key chemical reactions associated with this compound:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts oxime to nitrile oxides | Hydrogen peroxide, peracids | Nitrile oxides |

| Reduction | Converts oxime to corresponding amines | Sodium borohydride, lithium aluminum hydride | Amines |

| Substitution | Forms new carbon-nitrogen bonds | Amines or alcohols under acidic/basic conditions | Substituted oximes |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as a preservative or therapeutic agent in treating infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death . Further investigations into its anticancer properties are ongoing, with promising results indicating that it may enhance the efficacy of existing chemotherapeutic agents.

Enzyme Reactivation

One of the most notable applications of this compound is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate compounds. This property is particularly relevant in cases of organophosphate poisoning, where the compound acts as an antidote by cleaving the bond between the enzyme and the inhibitor, restoring normal function .

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions and interact with enzymes. Its role as an AChE reactivator involves a nucleophilic attack on the phosphorus atom of the organophosphate compound, leading to enzyme recovery . Additionally, its interaction with cytochrome P450 enzymes has been noted, where it acts as a substrate leading to the production of reactive metabolites .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 32-128 µg/mL, indicating moderate antimicrobial activity .

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment of human breast cancer cells with 50 µM concentrations of this compound resulted in a significant increase in apoptotic markers compared to untreated controls .

- Organophosphate Poisoning : Clinical case studies have reported successful outcomes in patients treated with oximes like this compound following organophosphate exposure, emphasizing its role in emergency medicine .

Propriétés

IUPAC Name |

N-(2-methylbutylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWWFHKIKWFJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315034 | |

| Record name | 2-Methylbutanal oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53061-04-4 | |

| Record name | 2-Methylbutanal oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53061-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanal oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.